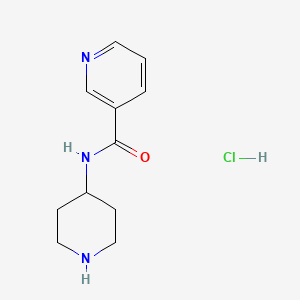

N-(4-Piperidinyl)nicotinamide hydrochloride

Description

N-(4-Piperidinyl)nicotinamide hydrochloride is a nicotinamide derivative featuring a piperidinyl moiety directly attached to the amide nitrogen of the pyridine-3-carboxamide structure. Piperidine-containing compounds are frequently utilized in pharmaceutical chemistry due to their bioavailability and ability to interact with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-piperidin-4-ylpyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJVMGSSUPEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Nicotinic Acid with Piperidine

- Reaction : Nicotinic acid is reacted with piperidine under controlled conditions to form the amide bond.

- Conditions : Typically involves activation of the carboxylic acid group of nicotinic acid, often through conversion to an acid chloride or ester intermediate, followed by nucleophilic attack by piperidine.

- Catalysts and Reagents : Coupling reagents such as HATU or carbodiimides may be used to facilitate amidation.

- Temperature and Solvent : Reactions are carried out at moderate temperatures (room temperature to reflux) in solvents like dichloromethane, ethanol, or methanol.

- Salt Formation : The free base amide is then treated with hydrochloric acid or hydrogen chloride gas in an appropriate solvent to form the hydrochloride salt, improving crystallinity and handling.

Multi-step Synthesis via Protected Piperidine Derivatives

- Piperidine derivatives such as 4-Boc-aminopiperidine or N-benzyl-4-piperidone are synthesized first to allow selective functionalization.

- Example: Preparation of 4-Boc-aminopiperidine involves:

- Reaction of N-benzyl-4-piperidone with trimethyl orthoformate and ammonium chloride in methanol.

- Subsequent Boc protection and catalytic hydrogenation using Pd/C under hydrogen atmosphere to remove protecting groups and yield the desired amine.

- These intermediates are then coupled with nicotinic acid derivatives under amidation conditions.

- This method allows for better control over regioselectivity and purity.

Industrial Scale Synthesis

- Large-scale production employs automated reactors with precise control over temperature, pressure, and reaction time.

- High-purity starting materials and solvents are used to ensure pharmaceutical-grade product.

- Quality control includes monitoring by gas chromatography (GC), nuclear magnetic resonance (NMR), and melting point determination.

- The hydrochloride salt is typically isolated by precipitation or crystallization from solvents such as ethanol or ethyl acetate.

Detailed Reaction Parameters and Yields

| Step | Reagents & Conditions | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|

| Amidation of nicotinic acid | Nicotinic acid + piperidine, HATU, triethylamine, DCM, RT to reflux | 75-90 | >98% | High yield with optimized coupling reagents |

| Boc protection of aminopiperidine | N-benzyl-4-piperidone + Boc anhydride, toluene, 80-100°C | 80-90 | >99% | Protects amine for selective reactions |

| Catalytic hydrogenation | Pd/C (5-10%), H2 (0.8-1.0 MPa), methanol, 60-80°C, 4-8 h | 88-91 | 99% | Efficient deprotection and purification step |

| Hydrochloride salt formation | Treatment with HCl/dioxane or HCl gas, 0-25°C | Quantitative | - | Enhances solubility and crystallinity |

Mechanistic Insights and Reaction Analysis

- The amidation proceeds via nucleophilic attack of the piperidine nitrogen on the activated carboxyl group of nicotinic acid or its derivative.

- Protection strategies (e.g., Boc or Cbz groups) are employed to prevent side reactions on the piperidine nitrogen during multi-step syntheses.

- Catalytic hydrogenation is used to remove protecting groups efficiently without affecting the amide bond.

- Hydrochloride salt formation involves protonation of the piperidine nitrogen, stabilizing the compound as a crystalline solid.

Summary of Preparation Methodologies

| Method | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Direct amidation | Simplicity, fewer steps | May require harsh conditions | Small-scale synthesis |

| Multi-step with protection | High selectivity and purity | More complex, longer synthesis | Pharmaceutical-grade production |

| Industrial process | Scalability, automated control | Requires expensive equipment | Bulk manufacturing |

Research Findings and Optimization

- Studies have shown that using coupling reagents like HATU significantly increases amidation efficiency and yield.

- Optimization of hydrogenation conditions (temperature, pressure, catalyst loading) improves deprotection steps with minimal side products.

- Salt formation conditions (choice of acid, solvent, temperature) affect the crystallinity and stability of the final hydrochloride salt.

- Analytical techniques such as NMR, IR, MS, and GC are essential for confirming structure and purity at each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidinyl)nicotinamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

Common Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts it into nicotinic acid derivatives.

- Reduction : Modifies functional groups to produce different amine derivatives.

- Substitution : The piperidine ring can react with various nucleophiles.

Chemistry

N-(4-Piperidinyl)nicotinamide hydrochloride serves as a building block in synthesizing more complex molecules. Its reactivity allows for the formation of diverse derivatives that can be explored for various applications in organic synthesis.

Biology

Research has highlighted its potential effects on cellular processes:

- It may influence metabolic pathways due to its structural similarity to nicotinamide, a precursor to NAD+, crucial for energy metabolism.

- Interaction studies suggest it could modulate enzyme activities related to NAD+ metabolism, although specific mechanisms remain under investigation.

Medicine

The compound is being explored for therapeutic applications:

- Cancer Research : It is investigated as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell metabolism. Inhibiting NAMPT may induce apoptosis in cancer cells and enhance radiosensitivity, making it a candidate for anti-cancer therapies .

- Inflammatory Disorders : There are indications that it might play a role in treating conditions like rheumatoid arthritis and inflammatory bowel disease by modulating NAD+ levels and related pathways .

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and chemical products due to its versatile chemical properties and potential biological activities.

Several studies have underscored the potential applications of this compound:

- Inhibition of NAMPT : A study demonstrated that compounds similar to this compound could effectively inhibit NAMPT, leading to reduced NAD+ levels in cancer cells, which correlated with decreased cell viability in xenograft models .

- Metabolic Pathway Modulation : Research indicated that derivatives of this compound might interact with enzymes involved in NAD+ biosynthesis, potentially affecting cellular responses under stress conditions such as oxidative damage.

Mechanism of Action

The mechanism of action of N-(4-Piperidinyl)nicotinamide hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(4-Piperidinyl)nicotinamide hydrochloride and related compounds:

Key Research Findings

- N-Phenylnicotinamide Hydrochloride : Primarily used as a reference standard for quality control in nicotinamide production. Its phenyl group reduces polarity compared to piperidinyl analogs, influencing solubility and metabolic stability .

- Classified as an irritant, requiring careful handling .

- Isonicotinamidine hydrochloride : Demonstrates versatility in synthesizing piperidinylpyrimidine derivatives, highlighting the role of amidine intermediates in medicinal chemistry .

- Nicotinoyl Chloride Hydrochloride: A high-reactivity compound critical for synthesizing nicotinamide derivatives but poses handling challenges due to its instability .

Biological Activity

N-(4-Piperidinyl)nicotinamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula CHClNO and is characterized by a piperidine ring attached to a nicotinamide moiety. The hydrochloride form enhances its solubility, making it suitable for various experimental conditions.

1. Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key metabolic pathways in cancer cells. For instance, related nicotinamide derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

2. Inhibition of NAMPT

Nicotinamide phosphoribosyltransferase (NAMPT) is an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT has been linked to anticancer effects and modulation of metabolic disorders. This compound may exhibit similar inhibitory effects on NAMPT, contributing to its therapeutic potential .

3. Neuroprotective Effects

Some studies suggest that piperidine derivatives can have neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. The interaction with neurotransmitter systems and modulation of oxidative stress are areas of ongoing research .

Case Studies

- Study on HepG2 Cells : A study investigated the effects of related compounds on HepG2 liver cancer cells, demonstrating that certain derivatives could induce apoptosis without adversely affecting normal cellular energy metabolism. This points towards the potential for this compound in targeted cancer therapies .

- Inhibition Studies : Research has shown that structurally related compounds exhibit potent inhibition of metabolic enzymes like CYP3A4, which plays a significant role in drug metabolism. Such findings raise important considerations regarding drug interactions and safety profiles when developing therapeutic agents based on this compound .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Piperidinyl)isonicotinamide hydrochloride | CHClNO | Exhibits antibacterial properties against Mycobacterium tuberculosis |

| N-(4-Pyridyl)nicotinamide | CHNO | Known for its neuroprotective effects |

| N-(Phenyl(piperidin-1-yl)methyl)nicotinamide | CHNO | Studied for corrosion inhibition properties |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.